Tripentyl borate

Beschreibung

Contextualization within the Field of Organoboron Chemistry

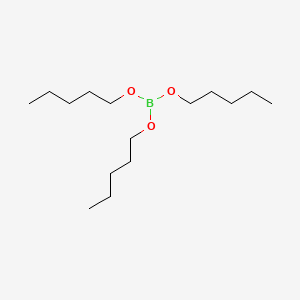

Organoboron chemistry is a broad field that studies compounds containing a carbon-boron bond. However, it often includes organoborate esters like tripentyl borate (B1201080), which contain boron-oxygen bonds. These compounds are noteworthy for their unique chemical reactivity. solubilityofthings.com Tripentyl borate consists of a central boron atom bonded to three pentoxy groups. solubilityofthings.com This structure allows it to act as a Lewis acid, a substance that can accept an electron pair, which is a key characteristic of many organoboron compounds. solubilityofthings.com

The reactivity of borate esters is influenced by the nature of the organic groups attached. In this compound, the pentyl groups are electron-donating, which can affect the Lewis acidity of the boron center. This is in contrast to borate esters with electron-withdrawing groups, which would exhibit stronger Lewis acidity. This tunability of electronic properties makes borate esters versatile reagents in organic synthesis. vulcanchem.com

Evolution of Research Trajectories for Borate Esters

Research on borate esters has evolved significantly over the years. Initially, the focus was on their synthesis and basic characterization. Simple trialkyl borates, including this compound, were synthesized through the esterification of boric acid with the corresponding alcohol. researchgate.netkoreascience.kr This method is considered a green process as it can be performed without solvents and catalysts, with boric acid being a recyclable by-product. researchgate.netresearchgate.net

More recently, research has shifted towards exploring the diverse applications of borate esters. They are now investigated for their roles in:

Organic Synthesis: Borate esters are used as reagents and catalysts. For instance, they can activate carboxylic acids for the formation of amides and esters, which are crucial transformations in the pharmaceutical industry. researchgate.netthieme.de

Materials Science: Due to their dielectric properties, some borate esters are used as insulators in electronic devices. solubilityofthings.com They also show potential as flame retardants in polymers and coatings. vulcanchem.com

Biomedical Applications: The ability of borate esters to interact with diols has led to their use in creating hydrogels for drug delivery and other biomedical purposes. acs.org Research is also ongoing into their potential as precursors for boron-containing pharmaceuticals. solubilityofthings.com

Lubricant Additives: Borate esters are used to enhance the properties of lubricants, acting as antioxidants and anti-wear agents. datavagyanik.comasianpubs.org

This expansion of research highlights the growing recognition of the versatility and utility of borate esters in various scientific and industrial domains. datavagyanik.com

Methodological Frameworks Employed in this compound Investigations

The investigation of this compound and similar compounds involves a range of analytical and characterization techniques.

Synthesis and Purification: The synthesis of this compound is typically achieved through the esterification of boric acid with 1-pentanol (B3423595). vulcanchem.com This process often involves heating the reactants and removing the water formed to drive the reaction to completion. vulcanchem.com Purification is commonly performed by fractional distillation under reduced pressure. vulcanchem.com

Structural and Spectroscopic Analysis:

Fourier Transform Infrared Spectroscopy (FT-IR): This technique is crucial for confirming the structure of this compound by identifying the characteristic vibrational modes of its chemical bonds, such as the B-O stretching bands. vulcanchem.comjcsp.org.pk

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to elucidate the detailed molecular structure and confirm the purity of the compound. researchgate.net

Mass Spectrometry: This technique provides information about the molecular weight and fragmentation pattern of the compound. nih.gov

Thermal and Physical Property Analysis:

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC): These methods are used to determine the thermal stability, decomposition patterns, and phase transitions of this compound. vulcanchem.com

Boiling Point and Melting Point Determination: These fundamental physical properties are essential for characterizing the compound. chemsrc.comchemicalbook.in

Solubility Studies: The solubility of this compound in various solvents is determined to understand its behavior in different chemical environments. It is generally insoluble in polar solvents like water but soluble in non-polar organic solvents. solubilityofthings.com

Interactive Data Table: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C15H33BO3 | vulcanchem.comchemeo.com |

| Molecular Weight | 272.23 g/mol | chemsrc.comchemeo.com |

| Appearance | Colorless liquid | solubilityofthings.com |

| Density | 0.858 g/cm³ | chemsrc.com |

| Boiling Point | 63°C at 0 mmHg | chemsrc.comchemicalbook.in |

| Melting Point | Decomposes at 180°C | chemsrc.comchemicalbook.in |

| Flash Point | 83°C | chemsrc.com |

| Water Solubility | Insoluble | solubilityofthings.com |

| logP (Octanol/Water Partition Coefficient) | 4.59 | chemeo.com |

Significance of this compound as a Subject of Academic Inquiry

This compound holds significance in academic research for several reasons:

Model Compound: It serves as a representative example of a simple trialkyl borate, allowing for fundamental studies of the properties and reactivity of this class of compounds.

Reagent in Organic Synthesis: Its role in esterification and amidation reactions makes it a valuable tool for synthetic chemists. researchgate.netresearchgate.net The development of catalyst- and solvent-free reactions using trialkyl borates like this compound is an important area of green chemistry research. researchgate.netresearchgate.net

Precursor to Advanced Materials: Research into its use in synthesizing polymers and other materials with specific properties contributes to the development of new technologies. solubilityofthings.comvulcanchem.com

Potential Biological Activity: By analogy with other organoboron compounds, there is interest in exploring the potential biological activities of this compound and its derivatives, for example, in agricultural applications. vulcanchem.com

Eigenschaften

IUPAC Name |

tripentyl borate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H33BO3/c1-4-7-10-13-17-16(18-14-11-8-5-2)19-15-12-9-6-3/h4-15H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLPJTCGUKOBWRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(OCCCCC)(OCCCCC)OCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H33BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9060738 | |

| Record name | Boric acid (H3BO3), tripentyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9060738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

621-78-3 | |

| Record name | Tripentyl borate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=621-78-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tripentyl borate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000621783 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tripentyl borate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=780 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Boric acid (H3BO3), tripentyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Boric acid (H3BO3), tripentyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9060738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tripentyl borate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.734 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIPENTYL BORATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XW9Q7KC9DH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies for Tripentyl Borate and Analogs

Refinements in Conventional Esterification Processes

The traditional synthesis of tripentyl borate (B1201080) involves the direct esterification of boric acid with 1-pentanol (B3423595). The core reaction is an equilibrium process where water is produced as a byproduct. Modern refinements focus on maximizing product formation by efficiently managing this equilibrium and purifying the final product.

B(OH)₃ + 3 C₅H₁₁OH ⇌ B(OC₅H₁₁)₃ + 3 H₂O vulcanchem.com

Optimization Strategies for Yield and Purity in Borate Ester Synthesis

A primary strategy to enhance the yield of borate esters is the continuous removal of water during the reaction, which drives the chemical equilibrium towards the product side. A common and effective method is azeotropic distillation. In this setup, an organic solvent that forms an azeotrope with water, such as toluene, is added to the reaction mixture. The mixture is heated to reflux, and the water-toluene azeotrope is collected and separated in a Dean-Stark trap, effectively eliminating water from the system. vulcanchem.com

Another approach involves using the alcohol reactant itself as the water-carrying agent, particularly when a significant excess of the alcohol is used. vulcanchem.com This simplifies the process by removing the need for a third-party solvent. The molar ratio of reactants is also a critical parameter. Research indicates that adjusting the alcohol-to-boron ratio can significantly influence reaction completion and yield. researchgate.net

Purification of the resulting trialkyl borate is typically achieved through fractional distillation, often under reduced pressure to prevent thermal decomposition of the ester at high temperatures. vulcanchem.com For certain analogs, reactive distillation has been employed to combine reaction and separation into a single, more efficient step, thereby shortening heating times and improving purity.

| Strategy | Description | Key Advantage(s) |

| Azeotropic Distillation | Use of a solvent (e.g., toluene) to form an azeotrope with water, which is then removed using a Dean-Stark apparatus. | Efficiently removes water, driving the reaction equilibrium to favor product formation. |

| Excess Alcohol | Using the reactant alcohol in excess to also function as the azeotropic water-carrying agent. | Simplifies the reaction setup by eliminating the need for an additional solvent. vulcanchem.com |

| Optimized Molar Ratios | Precisely controlling the molar ratio of alcohol to boric acid. | Maximizes reactant conversion and minimizes unreacted starting materials. researchgate.net |

| Fractional Distillation | Purification of the crude product by distillation under reduced pressure. | Achieves high purity by separating the borate ester from residual alcohol and byproducts. vulcanchem.com |

Mechanistic Considerations in Borate Ester Formation

The formation of borate esters is governed by the Lewis acidic nature of the boron atom in boric acid. The boron center is electron-deficient, making it susceptible to nucleophilic attack by the oxygen atom of the alcohol. The reaction proceeds through a series of equilibrium steps.

Recent computational studies have provided deeper insight into this process. The mechanism involves an initial interaction between the boric acid and the alcohol. It is understood that the esterification preferentially occurs with the neutral, trigonal (sp² hybridized) form of boric acid rather than its tetrahedral boronate anion counterpart. The process is a sequence of three esterification steps, with recent findings suggesting that the rate-determining step is not the initial formation of the first boron-oxygen bond, as previously thought, but rather the structural exchange of the borate monoester intermediate.

Sustainable and Green Synthesis Approaches

In line with the principles of green chemistry, recent research has focused on developing more environmentally benign methods for producing trialkyl borates. These methods aim to reduce waste, eliminate hazardous materials, and improve energy efficiency.

Design of Eco-Friendly Esterification Protocols for Trialkyl Borates

A significant advancement in green synthesis is the development of solvent- and catalyst-free protocols. researchgate.netresearchgate.net Studies have demonstrated that the direct reaction of boric acid with various alcohols, including 1-pentanol to form tripentyl borate, can be achieved cleanly without any solvents or external catalysts. researchgate.netresearchgate.net This approach drastically reduces the process mass intensity (PMI) and avoids the use of toxic and volatile organic solvents like benzene (B151609) or toluene, which were traditionally used as azeotropic agents. vulcanchem.com The reaction is driven to completion by heating the mixture, and the sole byproduct is boric acid, which can often be easily separated. researchgate.netresearchgate.net

Catalytic Innovations in this compound Synthesis

While catalyst-free methods are gaining traction, catalytic approaches are also being refined for sustainability. Boric acid itself can act as a mild, inexpensive, and efficient catalyst in certain esterification reactions. asianpubs.org Furthermore, simple borate esters, such as trimethyl borate, have been shown to promote other organic transformations under solvent-free conditions, highlighting the catalytic potential within this class of compounds. organic-chemistry.org

Innovations include the use of acidic ionic liquids as both the solvent and catalyst. google.com This methodology offers mild reaction conditions, simple product separation, and the potential for catalyst recycling, thereby avoiding the environmental pollution associated with traditional solvents. google.com Other research has explored using borate esters as catalysts for forming complex molecules like amides, showcasing their versatility and potential for broader application in sustainable chemistry. nih.gov

Recycling and Reusability of Boron-Containing Byproducts in Esterification Processes

A key aspect of a sustainable process is the ability to recycle byproducts. In the synthesis of esters using trialkyl borates as reagents, boric acid is generated as the primary byproduct. researchgate.netresearchgate.net This boric acid often precipitates out of the reaction mixture and can be recovered through simple filtration. researchgate.net Research has shown that this recovered boric acid can be effectively reused to synthesize new batches of trialkyl borates, creating a closed-loop system that minimizes waste. researchgate.netresearchgate.net

Studies involving the synthesis of this compound and its subsequent use in esterification have reported high recovery rates for the boric acid byproduct, ranging from 92.43% to 99.35%. researchgate.netresearchgate.net This high level of reusability makes the process not only environmentally friendly by preventing the emission of chemical byproducts but also more cost-effective. researchgate.netresearchgate.netiaea.org

| Sustainability Aspect | Finding | Significance |

| Solvent-Free Synthesis | Trialkyl borates, including this compound, can be synthesized by heating boric acid directly with the corresponding alcohol. researchgate.netresearchgate.net | Eliminates hazardous organic solvents, reducing environmental impact and simplifying product work-up. |

| Catalyst-Free Conditions | The direct esterification can proceed efficiently without an external catalyst. researchgate.netresearchgate.net | Reduces cost and avoids potential product contamination from catalyst residues. |

| Byproduct Recycling | Boric acid, the main byproduct, precipitates and can be recovered via filtration. researchgate.net | Creates a circular process, minimizing waste and improving atom economy. |

| Byproduct Reusability | Recovered boric acid can be reused to synthesize more trialkyl borate with minimal loss in yield. researchgate.net | Enhances the economic viability and environmental credentials of the synthesis. |

| Reported Recovery Rate | 92.43% to 99.35% of the boric acid byproduct can be recovered and reused. researchgate.netresearchgate.net | Demonstrates the high efficiency and practicality of the recycling process. |

Synthesis of Boron-Containing Derivatives Utilizing this compound

This compound serves as a key reagent in the synthesis of various organoboron compounds. Its utility stems from the electrophilic nature of the boron atom, which readily reacts with nucleophiles, and the nature of its pentoxy groups, which act as leaving groups in subsequent reaction steps.

Pathways to Arylboronic Acids and Other Organoboron Species from Borate Triesters

One of the most significant applications of this compound is in the synthesis of arylboronic acids. This class of compounds is of paramount importance in organic chemistry, particularly as coupling partners in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.

The primary pathway for the synthesis of arylboronic acids using this compound involves the reaction of an organometallic reagent, typically a Grignard reagent (ArMgX), with the borate ester. google.com This method is a well-established and industrially relevant process for forming a carbon-boron bond. The general scheme involves the nucleophilic attack of the aryl group from the Grignard reagent on the electron-deficient boron atom of this compound. This is followed by hydrolysis of the resulting boronate ester to yield the desired arylboronic acid.

The reaction is typically carried out at low temperatures to control reactivity and minimize side reactions. A patent for the preparation of arylboronic acids describes a process where a newly synthesized Grignard reagent is reacted directly with a trialkyl borate, such as this compound, at low temperatures. google.com This is followed by acid hydrolysis to obtain the final product. This method is noted for its high yield, simple operation, and mild reaction conditions, making it suitable for large-scale industrial production. google.com The patent suggests that using this compound provides similar results to other common trialkyl borates like trimethyl or triethyl borate. google.com

Another patent details the preparation of high-purity chlorophenylboronic acid, listing triamyl borate (a synonym for this compound) as a suitable borating agent. google.com It highlights that under deep cooling conditions, various trialkyl borates demonstrate high conversion rates and lead to fewer by-products. google.com

The general reaction proceeds as follows:

Formation of the boronate ester: ArMgX + B(OC₅H₁₁)₃ → ArB(OC₅H₁₁)₂ + MgX(OC₅H₁₁)

Hydrolysis: ArB(OC₅H₁₁)₂ + 2H₂O → ArB(OH)₂ + 2C₅H₁₁OH

While specific, detailed research findings exclusively on this compound are limited in publicly available literature, the established reactivity of trialkyl borates provides a strong basis for its application. The following table provides representative data for the synthesis of arylboronic acids using this methodology.

| Aryl Grignard Reagent (ArMgX) | Borate Triester | Reaction Conditions | Product | Yield (%) | Purity (%) |

| Phenylmagnesium Bromide | Tributyl Borate | THF, -10°C, then 10% H₂SO₄ | Phenylboronic Acid | 96 | 98.6 |

| General Case | This compound | Ethereal Solvent, Low Temp., then Acid Hydrolysis | Arylboronic Acid | High | High |

Data for Phenylmagnesium Bromide with Tributyl Borate is from a specific example in patent CN104119367A, which states that this compound gives similar results. google.com

Stereoselective Synthetic Applications Employing Borate Esters

Borate esters, including by extension this compound, are utilized in stereoselective synthesis, where the three-dimensional arrangement of atoms in the product is controlled. These reactions are crucial in the synthesis of complex molecules such as natural products and pharmaceuticals.

While specific examples detailing the stereoselective outcomes using this compound are not extensively documented in the reviewed literature, the general principles of stereoselective reactions involving borate esters are well-understood. For instance, in reactions such as the Matteson homologation, chiral auxiliaries on the boron atom are used to direct the stereochemical course of the reaction. The nature of the alkoxy groups of the borate ester can influence the reaction environment, although the primary control often comes from the chiral auxiliary.

The potential for this compound to be used in stereoselective glycosylation reactions as a borate acceptor also exists. In these reactions, the borate ester can coordinate with a glycosyl donor, influencing the facial selectivity of the glycosidic bond formation.

Further research is needed to fully elucidate the specific role and potential advantages of the pentyl groups in this compound in influencing the stereoselectivity of these and other organic transformations.

Elucidation of Reactivity and Reaction Mechanisms of Tripentyl Borate

Role as a Lewis Acid in Organic Transformations

The Lewis acidic character of tripentyl borate (B1201080) is a cornerstone of its application in organic synthesis. solubilityofthings.comvulcanchem.com The boron atom, possessing an empty p-orbital, can accept electron pairs from Lewis bases, such as the oxygen atoms in carbonyl groups. This interaction activates the substrate, rendering it more susceptible to nucleophilic attack. This mode of action is particularly relevant in its catalytic role in various transformations.

Tripentyl borate has been demonstrated to be an effective promoter in esterification reactions. It facilitates the reaction between carboxylic acids and alcohols, often under solvent-free conditions, which aligns with green chemistry principles. researchgate.net In these reactions, the borate ester activates the carboxylic acid, making the carbonyl carbon more electrophilic and thus more readily attacked by the alcohol.

A notable application involves the synthesis of diester derivatives from the esterification of norbornene dicarboxylic acid with various alcohols via their corresponding trialkyl borates, including this compound. researchgate.netresearchgate.net The process yields the diester and boric acid as the sole by-product, which can be recovered and reused for the synthesis of the trialkyl borate, creating an efficient reaction cycle. researchgate.netresearchgate.netresearchgate.net

In a different study focusing on the synthesis of curcumin (B1669340), various trialkyl borates were employed to catalyze the condensation of vanillin (B372448) with a complex formed from acetylacetone (B45752) and boric anhydride. This compound was among the catalysts investigated, demonstrating its utility in complex condensation reactions that involve ester-like bond formation. core.ac.uk The yields of curcumin varied depending on the trialkyl borate used, as detailed in the table below. core.ac.uk

Table 1: Influence of Trialkyl Borate Structure on Curcumin Synthesis Yield core.ac.uk

| Trialkyl borate | Yield of Curcumin (%) |

|---|---|

| Trimethyl borate | 63 |

| Triethyl borate | 71 |

| Tripropyl borate | 72 |

| Tri-isopropyl borate | 80 |

| Tri-n-butyl borate | 73 |

| Tri(2-butyl) borate | 78 |

| Tri-isobutyl borate | 69 |

| Tri-tert.butyl borate | 58 |

| This compound | 59 |

| Tri(2-methylbutyl) borate | 66 |

| Trioctyl borate | 57 |

The Lewis acidity of this compound is also harnessed to activate carboxylic acid species for processes that can lead to polymerization. By reacting with dicarboxylic acids, this compound facilitates the formation of ester monomers, which can then be used in the synthesis of polymers.

Research has shown the successful synthesis of various norbornene diester derivatives using trialkyl borates, including this compound, as esterification agents. researchgate.netresearchgate.net These diester derivatives were subsequently investigated as potential plasticizers for isoprene (B109036) rubber. researchgate.net The activation of norbornene dicarboxylic acid by the borate ester is a critical step in forming these monomers. The conversion rates of the dicarboxylic acid in these reactions were found to be high, indicating an efficient activation and reaction process. researchgate.netresearchgate.net

Table 2: Conversion of Norbornene Dicarboxylic Acid Using Various Trialkyl Borates researchgate.netresearchgate.net

| Trialkyl Borate Used | Conversion of Norbornene Dicarboxylic Acid (%) |

|---|---|

| Tributyl borate | 89.50 - 99.31 |

| This compound | 89.50 - 99.31 |

| Triisopentyl borate | 89.50 - 99.31 |

| Trihexyl borate | 89.50 - 99.31 |

Involvement in Transesterification Reactions

This compound is cited as a participant in transesterification reactions, a process involving the exchange of the alkoxy group of an ester with that of an alcohol. google.com This class of reactions is fundamental in various industrial applications, including the production of biofuels and the modification of polyesters.

While specific, detailed kinetic and equilibrium studies for transesterification involving this compound are not extensively documented in the available literature, its role as a catalyst suggests a favorable impact on reaction rates. In the context of lipid transesterification, it has been noted that catalysts such as trialkyl borates can help the reaction to attain equilibrium more quickly. googleapis.com This implies that this compound can lower the activation energy of the transesterification process, thereby increasing the rate at which the system reaches a state of equilibrium.

This compound serves as a valuable starting material for the synthesis of other, more complex borate esters through transesterification-type reactions. In these processes, one or more of the pentoxy groups on the boron atom are substituted by other functional groups.

For example, this compound can react with Grignard reagents in the preparation of aryl boronic acids. google.com This transformation, where an alkyl group from the Grignard reagent displaces a pentoxy group, is a key step in generating important intermediates for organic synthesis. Similarly, this compound is listed as a potential trialkyl borate for the synthesis of complex trifluoromethyl pyridine (B92270) triol borate salts, which are stable and highly active reagents. google.com The preparation of various borate esters for use in lubricant compositions also highlights this synthetic utility. google.com

Participation in Cross-Coupling Reactions

This compound does not typically participate directly as a catalyst in cross-coupling reactions. Instead, its crucial role is as a precursor to organoboron compounds that are essential reagents for such transformations, most notably the Suzuki cross-coupling reaction.

The synthesis of aryl boronic acids from this compound and Grignard reagents provides a direct pathway to one of the key components of Suzuki coupling. google.com Furthermore, this compound can be used to generate more elaborate organoboron reagents, such as trifluoromethyl pyridine triol borate salts, which are specifically highlighted as being particularly excellent reagents for cross-coupling reactions. google.com Through these synthetic routes, this compound is an important foundational chemical for the construction of complex molecules via carbon-carbon bond formation.

Mechanistic Contributions to Reaction Rate Enhancement by Borate Esters

Borate esters, such as this compound, play a significant role in enhancing the rates of various chemical reactions, most notably in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura reaction. nih.gov Their contribution stems from their ability to participate directly in the catalytic cycle, influencing key steps such as transmetalation.

Detailed mechanistic studies, including kinetic and computational investigations, have revealed that boronic esters can undergo transmetalation directly without the need for prior hydrolysis to the corresponding boronic acid. nih.gov This direct pathway can lead to significant enhancements in the rate of transfer for B-aryl groups. nih.gov The efficiency of this transfer is governed by two critical factors: the ability to generate an empty coordination site on the palladium catalyst and the nucleophilic character of the ipso-carbon atom attached to boron. nih.gov Both of these aspects are directly related to the electron density of the oxygen atoms within the borate ester. nih.gov

In other catalytic processes, such as direct amidation, the nature of the alkoxy group on the borate ester has a pronounced effect on catalytic activity. ucl.ac.uk Mechanistic analysis suggests that during the catalytic cycle for amidation, at least one of the original alkoxy groups remains bonded to the boron atom. ucl.ac.uk Kinetic studies of these borate-catalyzed amidations indicate a reaction order that is consistent with a first-order dependence on the catalyst, though some competitive decomposition of the active catalyst species can occur. ucl.ac.uk

Table 1: Key Mechanistic Factors in Reaction Rate Enhancement by Borate Esters

| Mechanistic Feature | Description | Impact on Reaction Rate | Source |

| Direct Transmetalation | The organic group is transferred from the borate ester to the metal catalyst (e.g., Palladium) without prior hydrolysis. | Significant rate enhancement by providing a more direct pathway. | nih.gov |

| Ligand Electron Density | The electron density of the oxygen atoms in the borate ester influences the nucleophilicity of the ipso-carbon and the ease of creating a coordination site on the catalyst. | Modulates the efficiency and speed of the transmetalation step. | nih.gov |

| Catalyst Structure | At least one alkoxy group from the original ester can remain attached to the boron atom, forming part of the active catalytic species. | The nature of the alkoxy group directly impacts catalytic activity. | ucl.ac.uk |

| Reactive Intermediates | Borate esters can form intermediates (e.g., acyloxyboron species) that facilitate subsequent, faster reaction steps. | Accelerates the overall reaction by lowering the activation energy of subsequent steps. | ucl.ac.uk |

Investigation of Borate Ester Role in Heteroaryl Coupling Methodologies

The use of borate esters is particularly crucial in challenging Suzuki-Miyaura cross-coupling reactions involving heteroaryl compounds. These reactions are often impeded by issues such as slow transmetalation rates for electron-deficient heteroaryl boron reagents and the rapid decomposition of these reagents through protodeboronation. nih.gov Simple borate esters, like trimethyl borate, have been shown to enable efficient cross-coupling of a wide array of π-rich and π-deficient heteroaryl boronic esters with heteroaryl bromides. nih.gov

The beneficial role of the borate ester in these methodologies can be attributed to several distinct mechanisms:

Solubilization of Intermediates : Borate esters can solubilize the boronate complexes that are formed in situ during the reaction. nih.gov In the presence of a base like potassium trimethylsilanolate (TMSOK), boronic esters can form insoluble precipitates; the addition of a simple borate ester like trimethyl borate leads to a homogeneous, and thus more reactive, mixture. nih.gov

Prevention of Catalyst Poisoning : The heteroatomic units (e.g., nitrogen in pyridines) of the coupling partners can coordinate to the palladium catalyst, inhibiting its activity. nih.gov Borate esters can mitigate this catalyst inhibition, possibly through a competitive N-to-B coordination, which prevents the heteroatom from deactivating the catalyst and allows for efficient turnover. nih.gov

Buffering Effects : The presence of excess base can sometimes be detrimental to the reaction. nih.gov Borate esters can act as a buffer, moderating the inhibitory effects of surplus base. nih.gov

The impact of this methodology is significant. In a model reaction, the addition of trimethyl borate resulted in a greater than six-fold increase in the reaction rate. nih.gov For instance, a reaction that yielded only 13% of the product after 60 minutes in the absence of trimethyl borate saw the yield increase to 81% in the same timeframe when it was added. nih.gov

Table 2: Effect of Trimethyl Borate on Heteroaryl Cross-Coupling Yield

| Coupling Partners | Additive | Reaction Time | Yield (%) | Source |

| Neopentyl 4-fluorophenylboronic ester + 2-bromopyridine | None | 6 hours | Trace | nih.gov |

| Neopentyl 4-fluorophenylboronic ester + 2-bromopyridine | 3.0 equiv. Trimethyl Borate | 6 hours | 21 | nih.gov |

| Pyridylboronic ester + Heteroaryl bromide | None (with 0.9 equiv. TMSOK) | 60 minutes | 13 | nih.gov |

| Pyridylboronic ester + Heteroaryl bromide | 3.0 equiv. Trimethyl Borate (with 0.9 equiv. TMSOK) | 60 minutes | 81 | nih.gov |

Hydrolytic and Solvolytic Degradation Pathways (mechanistic focus)

The degradation of this compound, like other borate esters, primarily occurs through hydrolysis or solvolysis, a process that is mechanistically the reverse of its formation. The central boron atom in this compound is electron-deficient, making it a Lewis acid and thus susceptible to nucleophilic attack by water (hydrolysis) or other protic solvents (solvolysis).

The mechanism of hydrolysis involves the coordination of a water molecule to the trigonal planar (sp² hybridized) boron atom. This initial step forms a transient, unstable tetrahedral (sp³ hybridized) intermediate. This intermediate, a boronate species, is central to the degradation pathway. acs.org

The degradation proceeds via a stepwise substitution of the pentoxy (-OC₅H₁₁) groups with hydroxyl (-OH) groups. The process can be depicted as follows:

First Hydrolysis Step : A water molecule attacks the boron atom of B(OC₅H₁₁)₃, forming the tetrahedral intermediate [B(OC₅H₁₁)₃(OH)]⁻. This intermediate then eliminates a molecule of pentanol (B124592) (C₅H₁₁OH) to yield a dihydroxy(pentoxy)borane, B(OH)(OC₅H₁₁)₂. This step is reversible.

Second and Third Hydrolysis Steps : The process repeats, with subsequent water molecules attacking the boron center of the newly formed borate esters. Each step results in the substitution of another pentoxy group with a hydroxyl group, releasing another molecule of pentanol.

Final Product : The complete hydrolysis of this compound results in the formation of one molecule of boric acid, B(OH)₃, and three molecules of pentanol.

The stability of borate esters in aqueous media is highly dependent on pH. rsc.org The rate of hydrolysis is generally accelerated under both acidic and alkaline conditions due to the catalysis of the nucleophilic attack or the stabilization of leaving groups. The equilibrium between the neutral borate ester and the anionic tetrahedral intermediate is a key factor governing the stability and reactivity in aqueous solutions. acs.org

Theoretical and Computational Chemistry Studies on Tripentyl Borate

Quantum Chemical Investigations of Molecular Structure and Bonding

Quantum chemical methods are instrumental in elucidating the fundamental aspects of tripentyl borate's structure and the nature of its chemical bonds. These computational techniques allow for a detailed examination of its electronic landscape and conformational possibilities.

Electronic Structure Analysis via Density Functional Theory (DFT) and Valence Bond (VB) Theory

The electronic structure of tripentyl borate (B1201080) is characterized by a central boron atom bonded to three pentoxy groups. Boron, with three valence electrons, forms three single covalent bonds, resulting in an sp² hybridized state with a trigonal planar geometry around the boron atom. This leaves a vacant p-orbital on the boron, making it electron-deficient and a Lewis acid.

Valence Bond (VB) Theory describes the formation of covalent bonds as the overlap of atomic orbitals. In this compound, the B-O sigma bonds are formed by the overlap of sp² hybrid orbitals from boron with sp³ hybrid orbitals from the oxygen atoms of the pentoxy groups. The remaining sp³ orbitals of each oxygen are involved in bonding to the pentyl group and holding lone pairs. VB theory also accounts for the resonance structures that describe the delocalization of oxygen lone pair electrons into the vacant p-orbital of boron, which is consistent with the findings from DFT.

Table 1: Representative Calculated Bond Parameters for a Trialkyl Borate (Tributyl Borate) Data is for tributyl borate as a proxy for this compound and is sourced from computational studies.

| Parameter | Value |

| B-O Bond Length | ~1.37 Å |

| O-B-O Bond Angle | ~120° |

| B-O-C Bond Angle | ~122° |

Conformational Analysis and Intermolecular Interactions through Computational Simulations

The long and flexible pentyl chains of this compound give rise to a multitude of possible conformations. Computational simulations , such as molecular dynamics (MD), are employed to explore the conformational space and identify low-energy structures. These simulations model the movement of atoms over time, considering the forces between them as defined by a force field.

Intermolecular interactions in liquid this compound are primarily van der Waals forces, specifically London dispersion forces, due to the nonpolar nature of the long alkyl chains. Computational studies on similar liquids help in understanding how these weak interactions govern properties like boiling point and viscosity. Symmetry-Adapted Perturbation Theory (SAPT) can be used to decompose the interaction energy into electrostatic, exchange, induction, and dispersion components, revealing that dispersion forces are often the decisive factor in the intermolecular interactions of such molecules.

Table 2: Estimated Intermolecular Interaction Energies for a Model Alkyl Borate System Illustrative data based on computational studies of similar organic molecules.

| Interaction Type | Estimated Energy (kJ/mol) |

| Dispersion | -15 to -25 |

| Electrostatics | -2 to -5 |

| Repulsion | +10 to +20 |

Computational Approaches to Reaction Mechanism Elucidation

Computational chemistry provides powerful tools to investigate the pathways of chemical reactions involving this compound, offering insights into the transition states and predicting the outcomes of reactions.

Transition State Characterization and Energy Profiling for Borate-Mediated Reactions

Borate esters like this compound can participate in or mediate various chemical reactions, such as hydrolysis and transesterification. Computational methods are used to map the potential energy surface of these reactions, identifying reactants, products, intermediates, and, crucially, transition states.

For instance, in the hydrolysis of a borate ester, a water molecule acts as a nucleophile, attacking the electron-deficient boron atom. DFT calculations can model the geometry of the transition state for this process, which often involves the formation of a tetracoordinate boron intermediate. The energy of this transition state determines the activation energy of the reaction. The calculations can also reveal the role of additional solvent molecules in stabilizing the transition state, often through a network of hydrogen bonds.

The energy profile of a reaction, which plots the energy of the system as a function of the reaction coordinate, can be constructed from these calculations. This profile shows the energy barriers that must be overcome for the reaction to proceed, providing a quantitative measure of the reaction rate.

Table 3: Illustrative Calculated Energy Profile for the Hydrolysis of a Borate Ester Representative data from DFT calculations on borate ester hydrolysis.

| Species | Relative Energy (kcal/mol) |

| Reactants (Borate Ester + H₂O) | 0.0 |

| Transition State | +15 to +25 |

| Tetracoordinate Intermediate | +5 to +10 |

| Products (Boric Acid + Alcohol) | -5 to -10 |

Prediction of Reactivity and Selectivity Profiles

Computational chemistry can also be used to predict the reactivity and selectivity of this compound in various chemical transformations. Reactivity can be assessed by examining the global reactivity descriptors derived from DFT, such as the HOMO-LUMO gap, electronegativity, and chemical hardness. A smaller HOMO-LUMO gap generally indicates higher reactivity.

The selectivity of a reaction (chemoselectivity, regioselectivity, and stereoselectivity) can be predicted by comparing the activation energies of different possible reaction pathways. The pathway with the lowest energy barrier will be the most favored, and the product of this pathway will be the major product. For example, in reactions with molecules containing multiple reactive sites, DFT calculations can determine which site is most likely to be attacked by the borate ester by comparing the energies of the respective transition states.

Simulation of Spectroscopic Properties for Structural Assignment

Computational methods are invaluable for the simulation of various types of spectra, which can then be compared with experimental data to confirm the structure of a compound like this compound.

Simulated Infrared (IR) spectra can be generated by performing frequency calculations using DFT. These calculations predict the vibrational frequencies and intensities of the various bond stretching and bending modes in the molecule. For this compound, characteristic peaks for B-O, C-O, C-H, and C-C bond vibrations can be predicted. Comparing the simulated spectrum with an experimental one can help in assigning the observed peaks to specific vibrational modes.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach, often in conjunction with DFT. These calculations provide theoretical values for the ¹H, ¹³C, and ¹¹B NMR spectra. The chemical environment of each nucleus determines its chemical shift, and these calculations can accurately predict these shifts, aiding in the structural elucidation and differentiation between isomers or conformers.

Table 4: Predicted Characteristic IR Frequencies and ¹¹B NMR Chemical Shift for this compound Based on computational studies of analogous borate esters.

| Spectroscopic Data | Predicted Value | Assignment |

| IR Frequency (cm⁻¹) | ~1350-1450 | B-O stretching |

| IR Frequency (cm⁻¹) | ~1000-1100 | C-O stretching |

| IR Frequency (cm⁻¹) | ~2850-3000 | C-H stretching |

| ¹¹B NMR Shift (ppm) | ~18-20 | Trigonal borate ester |

Prediction of Nuclear Magnetic Resonance (NMR) Chemical Shifts (e.g., ¹H, ¹³C, ¹¹B)

Theoretical and computational chemistry offers powerful tools for predicting the Nuclear Magnetic Resonance (NMR) spectra of molecules, providing valuable insights into their electronic structure and chemical environment. For this compound, computational methods, particularly Density Functional Theory (DFT), are employed to calculate the NMR chemical shifts for its constituent nuclei: proton (¹H), carbon-13 (¹³C), and boron-11 (B1246496) (¹¹B).

The prediction of NMR chemical shifts typically involves a two-step computational process. nih.gov First, the geometry of the this compound molecule is optimized to find its most stable three-dimensional conformation. This is often achieved using a selected DFT functional and basis set. stackexchange.com Following geometry optimization, the NMR shielding constants for each nucleus are calculated, commonly using the Gauge-Including Atomic Orbital (GIAO) method. q-chem.comnrel.gov These shielding constants are then converted into chemical shifts (δ) by referencing them against a standard compound, such as tetramethylsilane (B1202638) (TMS) for ¹H and ¹³C, and boron trifluoride etherate (BF₃·OEt₂) for ¹¹B. nih.gov

For trialkyl borates like this compound, the ¹¹B chemical shift is particularly informative. The coordination state of the boron atom significantly influences its chemical shift. In its typical trigonal planar geometry in this compound, the boron atom is tricoordinate, which generally results in a chemical shift in a characteristic downfield region. sdsu.edu Computational models can predict this shift with a reasonable degree of accuracy, often within a few parts per million (ppm) of experimental values. researchgate.net

While specific, peer-reviewed computational studies solely dedicated to predicting the NMR spectra of this compound are not extensively available in the surveyed literature, the general accuracy of DFT-based methods for borate esters is well-established. acs.org The following tables provide illustrative examples of predicted NMR chemical shifts for this compound, based on typical ranges and trends observed for similar trialkyl borates. These values are for demonstrative purposes and should not be considered as experimentally verified or precisely calculated data.

Illustrative Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) |

| O-CH ₂- | 3.8 - 4.0 |

| -CH₂- | 1.5 - 1.7 |

| -CH₂- | 1.3 - 1.5 |

| -CH₂- | 1.2 - 1.4 |

| -CH ₃ | 0.8 - 1.0 |

| Note: These are representative values for educational purposes. |

Illustrative Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C -O-B | 60 - 65 |

| -C H₂- | 30 - 35 |

| -C H₂- | 25 - 30 |

| -C H₂- | 20 - 25 |

| -C H₃ | 10 - 15 |

| Note: These are representative values for educational purposes. libretexts.org |

Illustrative Predicted ¹¹B NMR Chemical Shift for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) |

| ¹¹B | 18 - 22 |

| Note: This is a representative value for educational purposes. |

Correlation of Theoretical and Experimental Spectroscopic Data

A critical aspect of computational chemistry is the validation of theoretical models against experimental data. For this compound, this involves comparing the computationally predicted NMR chemical shifts with those obtained from experimental NMR spectroscopy. A strong correlation between the theoretical and experimental data enhances the confidence in the computational model and its ability to accurately describe the molecular and electronic properties of the compound. ajol.info

The process of correlation typically involves a linear regression analysis between the set of calculated isotropic shielding constants and the corresponding experimental chemical shifts for a series of related compounds. acs.org The quality of the correlation is often assessed by the coefficient of determination (R²), where a value close to 1 indicates a strong linear relationship. For borate esters and other organoboron compounds, DFT calculations have shown good agreement with experimental NMR data. nrel.govnsf.gov

Discrepancies between theoretical and experimental values can arise from several factors, including the choice of DFT functional and basis set, the treatment of solvent effects, and the inherent limitations of the theoretical model. nih.gov For instance, implicit solvation models are often used in calculations to mimic the effect of the solvent in which the experimental NMR is recorded, which can significantly improve the accuracy of the predictions. stackexchange.com

While a detailed correlational study specifically for this compound is not prominent in the reviewed scientific literature, the general approach is widely applied to boronic acids and their esters. researchgate.net Such studies are crucial for refining computational methods to improve their predictive power for this class of molecules.

Development of Predictive Models for Boron Chemistry

The systematic application of theoretical and computational methods to a wide range of boron compounds, including borate esters like this compound, contributes to the development of broader predictive models for boron chemistry. These models aim to establish reliable relationships between the structural features of boron compounds and their spectroscopic properties.

Recent advancements in this area include the use of machine learning (ML) algorithms trained on large datasets of experimental and calculated data. rsc.org These ML models can predict NMR chemical shifts, including for ¹¹B, with high accuracy and at a fraction of the computational cost of traditional DFT calculations. rsc.orgrsc.org By incorporating features that describe the local chemical environment of the boron atom, these models can capture subtle electronic effects that influence NMR parameters.

For example, predictive models for ¹¹B NMR chemical shifts have been developed for specific classes of boron compounds like BODIPYs, demonstrating high accuracy. rsc.org The development of such models relies on the availability of robust and diverse datasets. While specific models for simple trialkyl borates like this compound are not highlighted, the data from such compounds would be valuable for training more general and comprehensive predictive models for boron chemistry. These models are not only useful for structure elucidation but also for screening new boron-based materials and catalysts with desired properties. imperial.ac.uk The continuous development of these predictive tools is a key area of research in computational boron chemistry.

Advanced Analytical Techniques in Tripentyl Borate Research

Spectroscopic Methodologies for Structural Characterization

Spectroscopic techniques are indispensable for the detailed structural analysis of borate (B1201080) esters, providing insights into their atomic composition and bonding arrangements.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for characterizing the structure of borate esters. Key nuclei for these analyses include ¹H, ¹³C, and ¹¹B.

¹¹B NMR Spectroscopy: This is a primary technique for studying boron-containing compounds. The chemical shift in ¹¹B NMR is highly sensitive to the coordination number and the electronic environment of the boron atom. Trivalent boron species, such as those in boronic acids and esters, typically resonate at lower fields compared to their quadrivalent counterparts. mdpi.com For instance, trimethyl borate shows a ¹¹B NMR signal at approximately 18.5 ppm. rsc.org The chemical shifts for tri-coordinate boranes are influenced by the electronegativity of the attached ligands, with alkoxy groups (like in tripentyl borate) causing shifts to higher fields due to their strong π-donating character. sdsu.edu The cyclic anhydrides of boronic acids, known as boroxines, appear at slightly lower fields (around 33 ppm) than the corresponding boronic esters (around 30 ppm). sdsu.edu Solid-state ¹¹B NMR studies on boronic acids and esters have shown that the chemical shift anisotropy is a sensitive parameter to changes in the molecular and electronic structure around the boron nucleus. acs.orgresearchgate.net

¹H and ¹³C NMR Spectroscopy: These techniques provide detailed information about the organic moieties of the borate ester. For example, in the ¹H NMR spectrum of trimethyl borate, the methyl protons appear as a singlet at 3.52 ppm. rsc.org Similarly, the ¹³C NMR spectrum shows a single peak at 51.17 ppm for the methyl carbons. rsc.org For more complex borate esters, the analysis of coupling patterns and chemical shifts of the alkyl or aryl groups allows for the complete structural elucidation. dergipark.org.trgoogle.com

Table 1: Representative NMR Data for Selected Borate Esters

| Compound | Nucleus | Chemical Shift (δ, ppm) | Solvent | Reference |

| Trimethyl borate | ¹¹B | 18.49 | CDCl₃ | rsc.org |

| Trimethyl borate | ¹H | 3.52 (s, 9H) | CDCl₃ | rsc.org |

| Trimethyl borate | ¹³C | 51.17 | CDCl₃ | rsc.org |

| Phenylboronic acid pinacol (B44631) ester | ¹¹B | ~30-32 | - | researchgate.net |

| NAD⁺-borate monoester | ¹¹B | 7.80 | pH 7.0-9.0 | nih.govresearchgate.net |

| NAD⁺-borate diester | ¹¹B | 12.56 | pH 7.0-9.0 | nih.govresearchgate.net |

Mass spectrometry (MS) is a critical technique for determining the molecular weight of this compound and for studying its fragmentation patterns, which aids in structural confirmation.

Electron Ionization (EI-MS): This is a common ionization technique used in MS. The mass spectrum of a compound provides the mass-to-charge ratio (m/z) of the molecular ion and various fragment ions. The fragmentation of the molecular ion often occurs through predictable pathways, such as the cleavage of C-C bonds, which are generally weaker than C-H bonds. msu.edu For instance, the mass spectrum of triethyl borate shows characteristic fragment ions that help in its identification. nist.gov

Electrospray Ionization (ESI-MS): ESI is a soft ionization technique that is particularly useful for analyzing larger and more polar molecules, such as borate ester adducts. nih.govresearchgate.net It has been successfully used to study the esterification of boric acid with molecules like NAD⁺ and NADH, allowing for the direct measurement of the formation of various borate ester species. nih.govresearchgate.net ESI-MS can also be used in tandem with MS (MS/MS) to further investigate the fragmentation of selected ions, providing more detailed structural information. researchgate.net The fragmentation pathways are influenced by the substituents on the borate ester. nih.gov

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule.

FTIR Spectroscopy: FTIR is widely used to confirm the structure of synthesized borate esters by identifying characteristic absorption bands. dergipark.org.trrsc.org Key vibrational modes for borate esters include:

B-O stretching: Strong absorption peaks for the B-O bond are typically observed in the range of 1355-1430 cm⁻¹. rsc.orgrsc.org For some borate esters, this peak appears around 1358 cm⁻¹. rsc.org

C-O stretching: The C-O stretching vibration in borate esters is another characteristic absorption, often found around 1108 cm⁻¹. rsc.org

C-H stretching: Asymmetric and symmetric stretching vibrations of -CH₂ groups are observed near 2958 cm⁻¹ and 2873 cm⁻¹, respectively. rsc.org

-CH₂ bending: A peak corresponding to the bending vibration of the -CH₂ group can also be identified. dergipark.org.tr

Raman Spectroscopy: Raman spectroscopy is a complementary technique to FTIR. gatewayanalytical.com It is particularly useful for analyzing symmetric vibrations and can be used to identify B-O bonding. sapub.org For example, in borate glasses, Raman spectra have been used to identify the presence of [BO₃] and [BO₄] structural units. researchgate.netresearchgate.net

Table 2: Key FTIR Absorption Bands for Borate Esters

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) | Reference |

| B-O | Stretching | 1355 - 1430 | rsc.orgrsc.org |

| C-O | Stretching | ~1108 | rsc.org |

| -CH₂ | Asymmetric Stretching | ~2958 | rsc.org |

| -CH₂ | Symmetric Stretching | ~2873 | rsc.org |

| -CH₂ | Bending | - | dergipark.org.tr |

Chromatographic Separations and Quantification Methods

Chromatographic techniques are essential for separating this compound from reaction mixtures, assessing its purity, and quantifying its concentration.

Gas chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds like many borate esters. restek.com

Purity Assessment: GC, often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), is used to determine the purity of borate esters. google.comchromatographyonline.com The technique separates components of a mixture based on their boiling points and interactions with the stationary phase of the GC column. Capillary columns are often preferred over packed columns due to their higher separation efficiency. restek.com

Derivatization: For less volatile or more polar boron compounds like boronic acids, derivatization is often necessary to make them suitable for GC analysis. chromatographyonline.com For example, boronic acids can be converted to their more volatile pinacol esters. researchgate.net

Reaction Monitoring: GC can be employed to monitor the progress of reactions involving borate esters by analyzing the composition of the reaction mixture over time. researchgate.net

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation and analysis of a wide range of compounds, including borate esters that may not be suitable for GC due to low volatility or thermal instability. researchgate.netamericanpharmaceuticalreview.com

Reversed-Phase HPLC (RP-HPLC): This is a common mode of HPLC used for the analysis of borate esters. However, a significant challenge is the potential for on-column hydrolysis of the esters back to the corresponding boronic acids. researchgate.netamericanpharmaceuticalreview.com To mitigate this, several strategies have been developed:

pH control: Operating at a high pH (e.g., pH 12) can stabilize certain boronate esters during analysis. researchgate.netamericanpharmaceuticalreview.com

Column selection: Using columns with low silanol (B1196071) activity, such as the XTerra MS C18, can minimize hydrolysis. researchgate.netamericanpharmaceuticalreview.com

Mobile phase composition: The use of non-aqueous and aprotic diluents can also help to stabilize reactive boronate esters. researchgate.net

Reaction Monitoring: HPLC is an effective tool for monitoring the progress of reactions that produce or consume borate esters, providing quantitative data on the concentration of reactants and products over time. wur.nlscholaris.ca

Affinity Chromatography: A specific application of HPLC involves boronate affinity chromatography, where boronic acids are bonded to the column support to selectively retain and separate glycated proteins, which contain cis-diol groups that complex with the boronate. trinitybiotech.com

Table 3: Chromatographic Methods for Borate Ester Analysis

| Technique | Application | Key Considerations | Reference |

| GC-FID/MS | Purity and compositional analysis | Requires volatility and thermal stability; derivatization may be needed for some compounds. | google.comrestek.comchromatographyonline.com |

| RP-HPLC | Purity analysis and reaction monitoring | On-column hydrolysis is a challenge; requires careful control of pH, column choice, and mobile phase. | researchgate.netamericanpharmaceuticalreview.com |

| HILIC | Separation of polar boronate esters and boronic acids | Provides good retention and selectivity for polar boron compounds. | researchgate.net |

| Boronate Affinity Chromatography | Separation of molecules with cis-diol groups | Specific application based on the reversible covalent binding of boronates. | trinitybiotech.com |

Elemental Analysis and Quantitative Determination of Boron in Organoboron Compounds

The accurate determination of the elemental composition of organoboron compounds, such as this compound, is fundamental to verifying their identity and purity. However, the presence of boron presents unique challenges to standard elemental analysis techniques.

Development of Combustion and Separation-Based Analytical Methods

Traditional combustion analysis, a cornerstone for determining carbon and hydrogen in organic compounds, often yields inaccurate results for organoboron species. nasa.gov The primary issue is the incomplete combustion of the compound, which can lead to the formation of stable and non-volatile boron carbide or boric oxide (B₂O₃), preventing the complete conversion of carbon to carbon dioxide. nasa.govresearchgate.net This results in erroneously low values for carbon content. researchgate.net

To overcome these challenges, specialized combustion methods have been developed. A key advancement involves the use of a high-pressure, high-temperature oxygen environment within a sealed steel bomb. nasa.gov This aggressive oxidation ensures the complete breakdown of the organoboron compound. Following combustion, the products—typically carbon dioxide, water, and hydrated boric oxide—are separated using specific trapping techniques for subsequent quantification. nasa.gov

Another critical development is the use of catalysts or additives to facilitate complete combustion. Research has shown that covering the organoboron sample with an additive like tungstic oxide (WO₃) before heating to 1000 °C promotes the complete decomposition and burning of the compound, leading to more satisfactory analytical results. researchgate.net These methods are essential for preparing the sample for accurate elemental quantification.

Simultaneous Quantification of Carbon, Hydrogen, and Boron

A significant methodological advancement is the ability to determine the percentages of carbon, hydrogen, and boron from a single sample analysis. nasa.gov One such procedure was successfully applied to the analysis of several trialkyl borates. nasa.gov The method relies on the quantitative oxidation of the compound in a steel bomb, followed by the careful separation and measurement of the resulting products: carbon dioxide, water, and boric oxide. nasa.gov

The general workflow for this simultaneous analysis is as follows:

Oxidation: A single sample of the organoboron compound is oxidized quantitatively at high temperature and pressure in a steel bomb. nasa.gov

Separation: The combustion products are separated. Carbon dioxide is typically absorbed in a substance like Ascarite, water is absorbed by a desiccant such as magnesium perchlorate, and the boric oxide is collected and hydrated. nasa.gov

Quantification: The quantities of the absorbed CO₂, H₂O, and the collected boric acid are determined, often through gravimetric or titrimetric methods. The percentage of each element (C, H, B) in the original sample is then calculated from these measurements. nasa.gov

This integrated approach offers a convenient and rapid procedure for the comprehensive elemental analysis of compounds like trialkyl borates. nasa.gov The applicability of the method depends on having sufficient hydrogen in the compound to ensure all boric oxide produced is converted to its hydrated form. nasa.gov

Table 1: Example of Analytical Data for Trialkyl Borates Using Combustion Method This interactive table presents representative analytical data obtained for various trialkyl borates using the simultaneous determination method described. The data showcases the accuracy of the technique.

| Compound | Element | Calculated (%) | Found (%) |

| Triethyl Borate | Carbon | 49.36 | 49.25 |

| Hydrogen | 10.35 | 10.42 | |

| Boron | 7.41 | 7.35 | |

| Tri-n-butyl borate | Carbon | 62.63 | 62.48 |

| Hydrogen | 11.83 | 11.90 | |

| Boron | 4.70 | 4.65 | |

| Tri-sec-butyl borate | Carbon | 62.63 | 62.55 |

| Hydrogen | 11.83 | 11.88 | |

| Boron | 4.70 | 4.72 |

Source: Adapted from data presented in NACA Research Memorandum E54L15. nasa.gov

X-ray Diffraction and Crystallographic Studies for Solid-State Adducts and Derivatives

The formation of adducts, for instance with Lewis bases or through the creation of borate anions complexed with metal cations, can yield crystalline materials suitable for single-crystal X-ray diffraction. researchgate.netosti.gov For example, borate ester derivatives of compounds like phenols and diols have been structurally characterized using X-ray crystallography. researchgate.net In such cases, the boron atom often adopts a tetrahedral coordination geometry upon forming a tetraalkoxide anion, [B(OR)₄]⁻, which then forms a crystal lattice with a counter-ion. researchgate.net

The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. This pattern is used to construct an electron density map of the crystal, from which the atomic positions can be determined. mdpi.com The final structural model reveals detailed geometric parameters. cdnsciencepub.com For example, in the structurally characterized 5-(1-hydroxycyclohexyl)-2,2-diphenyl-1,3-dioxa-4-azonia-2-borata-4-cyclopentene, the B-O bond lengths were determined to be between 1.553(2) and 1.566(2) Å. cdnsciencepub.com Such data is crucial for understanding the bonding and reactivity of borate derivatives.

Table 2: Example of Crystallographic Data for a Diphenylboron Chelate This interactive table provides crystallographic data for a representative organoboron compound, illustrating the type of information obtained from X-ray diffraction studies.

| Parameter | Value |

| Compound | 5-(1-hydroxycyclohexyl)-2,2-diphenyl-1,3-dioxa-4-azonia-2-borata-4-cyclopentene |

| Formula | C₂₀H₂₄BNO₃ |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 11.5717(5) |

| b (Å) | 11.7262(4) |

| c (Å) | 14.3529(5) |

| α (°) ** | 90.277(6) |

| β (°) | 110.497(5) |

| γ (°) ** | 96.814(5) |

| B-O(N) (Å) | 1.557(2), 1.553(2) |

| B-C(phenyl) (Å) | 1.592(3) - 1.601(3) |

Source: Data from Canadian Journal of Chemistry, 1996, 74(4): 559-565. cdnsciencepub.com

Applications of Tripentyl Borate in Specialized Chemical Synthesis and Advanced Materials Research

Role in Polymer Chemistry and Macromolecular Engineering

In the realm of polymer science, tripentyl borate (B1201080) serves as both a cross-linking agent and a precursor for novel inorganic-organic hybrid polymers. Its ability to form dynamic covalent bonds and to be incorporated into polymer backbones makes it a target of research in macromolecular engineering.

Tripentyl borate and other borate esters function as effective cross-linking agents, particularly for polymers containing hydroxyl (-OH) groups, such as polyvinyl alcohol (PVA). The cross-linking mechanism is based on the reversible reaction between the borate ester and the diol functionalities on the polymer chains. This reaction forms boronate ester linkages, creating a three-dimensional polymer network. rsc.orgwur.nlgoogle.com

The formation of these networks significantly alters the material's properties. The introduction of cross-links increases the molecular weight, enhances mechanical strength, and improves thermal stability. mdpi.com One of the key features of boronate ester cross-links is their dynamic nature; the bonds can form and break in response to external stimuli like pH. google.com For instance, in aqueous solutions, the cross-linking is pH-dependent; the gel network is stable under alkaline conditions and can be reversed by lowering the pH to below 8. google.com This reversibility makes these materials useful for applications such as self-healing hydrogels and injectable biomaterials. wur.nl

The degree of cross-linking and the resulting material properties can be precisely controlled by adjusting variables such as the concentration of the borate ester, the pH of the system, and the temperature. rsc.orggoogle.com

Table 1: Factors Influencing Borate Ester Cross-linking

| Parameter | Effect on Polymer Network |

|---|---|

| Borate Concentration | Higher concentration generally leads to increased cross-link density and material stiffness. |

| pH | Gelation is favored in alkaline conditions (pH > 8) where the borate ion is available to complex with polymer hydroxyl groups. google.com |

| Temperature | Can influence the rate of cross-linking and the stability of the resulting network. google.com |

| Polymer Structure | The density and accessibility of hydroxyl groups on the polymer backbone affect the efficiency of cross-linking. |

This compound serves as a valuable precursor for the synthesis of borosiloxane polymers, which are hybrid materials containing a backbone of silicon-oxygen-boron (Si-O-B) linkages. nih.gov These polymers combine the thermal stability of silicones with the unique properties conferred by the boron atoms.

A key synthetic route to these materials is the Piers-Rubinsztajn reaction, which involves the dehydrocarbonative condensation of hydrosilanes (containing Si-H bonds) with alkyl borates. researchgate.net In this reaction, catalyzed by a Lewis acid such as tris(pentafluorophenyl)borane, this compound can react with Si-H containing polysiloxanes to form a cross-linked polyborosiloxane material. researchgate.net This process creates stable Si-O-B bonds and releases pentane (B18724) as a byproduct. The resulting polymers are often rubber-like materials with high thermal stability. researchgate.netresearchgate.net

The properties of the final borosiloxane material can be tailored by the choice of the silane (B1218182) and borate precursors. The incorporation of boron into the siloxane network can enhance properties such as thermo-oxidative stability. researchgate.net These advanced hybrid polymers are investigated for use as heat-resistant materials and ceramic precursors. nih.gov

Catalytic Systems and Reagent Development

The Lewis acidic nature of the boron atom in this compound makes it a component of interest in the development of new catalytic systems and synthetic reagents.

In modern organic synthesis, directing groups are used to achieve high regioselectivity in C-H functionalization reactions, where a specific C-H bond is converted into a C-C or C-heteroatom bond. nih.gov Borate esters are being explored as components of these directing groups. acsgcipr.orgrsc.org The strategy involves tethering a borate moiety to a substrate. The boron atom can coordinate with a functional group on the molecule, forming a transient cyclic boronate ester. uea.ac.ukresearchgate.net This structure then positions a transition-metal catalyst at a specific, often remote, C-H bond, enabling its selective functionalization. researchgate.net

This approach allows for reactions at positions that are typically difficult to access, such as the meta position of an aromatic ring. researchgate.net Borate-based directing groups offer the advantage of being formed from readily available alcohol substrates. acsgcipr.org The boron center's ability to switch between a trigonal planar (sp2) and a tetrahedral (sp3) geometry upon coordination is fundamental to this process. uea.ac.uk While specific systems often employ specialized boronic acids or esters, the underlying principle is applicable to borate esters like this compound, which can serve as a starting point for creating such directing group tethers.

While this compound itself is an achiral molecule, it can be a precursor for the synthesis of chiral borate esters that act as powerful reagents or catalysts in asymmetric synthesis. researchgate.net In these applications, the boron atom functions as a Lewis acid, activating a substrate towards a nucleophilic attack. When the ligands attached to the boron are chiral, they create a chiral environment that directs the approach of the nucleophile, resulting in the preferential formation of one enantiomer of the product. researchgate.net

Chiral borate esters have been successfully employed as catalysts in stereoselective reactions, including Diels-Alder reactions and aldol (B89426) additions. researchgate.netresearcher.life Furthermore, borate esters are integral to the development of reagents for other stereoselective processes. For example, the boron-Wittig reaction utilizes boron-stabilized carbanions to convert ketones into trisubstituted alkenylboronic esters with a high degree of stereocontrol. nih.gov These alkenylboron reagents are highly valuable intermediates in organic synthesis, particularly for the construction of complex molecules.

Precursor for Advanced Boron-Containing Materials

This compound is a suitable molecular precursor for the synthesis of advanced non-oxide ceramic materials, such as boron nitride (BN) and boron carbide (B₄C). diva-portal.org These materials are known for their exceptional properties, including high hardness, excellent thermal stability, and chemical inertness.

The synthesis of these materials from molecular precursors like this compound often involves high-temperature pyrolysis.

Boron Nitride (BN): To produce boron nitride, this compound is pyrolyzed in a nitrogen-containing atmosphere, typically flowing ammonia (B1221849) (NH₃). finechemicals.com.cnagh.edu.plresearchgate.net At elevated temperatures, the this compound decomposes, and the boron reacts with the nitrogen from the ammonia to form BN. This method can offer better control over the purity and morphology of the final BN powder compared to traditional solid-state reactions. researchgate.net

Boron Carbide (B₄C): For the synthesis of boron carbide, this compound is pyrolyzed with a suitable carbon precursor. google.com The reaction, carried out at temperatures above 600°C in an inert atmosphere, results in the formation of B₄C. google.com This precursor-based approach allows for the creation of shaped solid configurations of boron carbide, rather than just powders. google.com

Using a liquid precursor like this compound can be advantageous in methods like chemical vapor deposition (CVD), where it can be vaporized and introduced into a reaction chamber to deposit thin films of boron-containing materials. diva-portal.org

Table 2: Chemical Compounds Mentioned